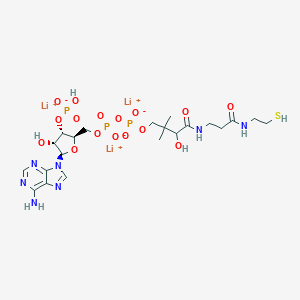

Coenzyme A trilithium salt

Beschreibung

Significance of Coenzyme A as a Ubiquitous and Essential Metabolic Cofactor

Coenzyme A is a universal and indispensable cofactor involved in over 100 different metabolic reactions. coenzalabs.com It is synthesized in the body from pantothenate (vitamin B5), cysteine, and adenosine triphosphate (ATP). imrpress.comwikipedia.org The broad distribution and essentiality of Coenzyme A are highlighted by the fact that genomes of all sequenced organisms encode enzymes that utilize it as a substrate. wikipedia.org Approximately 4% of all cellular enzymes use Coenzyme A or its derivatives, underscoring its central role in cellular function. mdpi.comwikipedia.org The metabolism of CoA and its derivatives is deeply intertwined with numerous physiological processes and its dysregulation is implicated in a variety of diseases, making it a key molecule of interest in biomedical research. imrpress.comontosight.aiimrpress.com

Fundamental Roles of Coenzyme A in Cellular Biochemistry

Coenzyme A's primary function is to act as a carrier of acyl groups, most notably acetyl groups, forming thioester derivatives like acetyl-CoA. imrpress.comportlandpress.com This function is critical for numerous metabolic pathways. imrpress.comontosight.ai

Key Metabolic Pathways Involving Coenzyme A:

| Metabolic Pathway | Role of Coenzyme A |

| Citric Acid Cycle (Krebs Cycle) | Acetyl-CoA, derived from the breakdown of carbohydrates, fats, and proteins, is the primary molecule entering the citric acid cycle to generate ATP, the cell's main energy currency. ebsco.comwikipedia.orgaatbio.com |

| Fatty Acid Metabolism | CoA is essential for both the synthesis and oxidation of fatty acids. wikipedia.orgaatbio.com It transports fatty acids from the cytoplasm into the mitochondria for beta-oxidation and energy production. wikipedia.org In the cytosol, it is involved in the synthesis of fatty acids, which are crucial components of cell membranes. wikipedia.orgaatbio.com |

| Amino Acid Metabolism | Coenzyme A participates in the metabolic breakdown of various amino acids. ontosight.ainih.gov |

| Cholesterol Synthesis | The synthesis of cholesterol, a vital component of cell membranes and a precursor for steroid hormones, relies on CoA derivatives. imrpress.comportlandpress.com |

| Gene Expression | Acetyl-CoA serves as the acetyl group donor for histone acetylation, a key epigenetic modification that influences gene expression. imrpress.comportlandpress.com |

The conversion of food into usable energy is fundamentally dependent on Coenzyme A, which acts as a hub in the interconversion of fats, proteins, and carbohydrates. britannica.com Its thioester derivatives, such as acetyl-CoA, succinyl-CoA, and malonyl-CoA, are central to these processes. imrpress.comnih.gov

Utility of Coenzyme A Trilithium Salt as a Research Reagent

This compound is a widely used reagent in biochemical and clinical research. coenzalabs.comchemimpex.com Its utility stems from its role as a necessary cofactor in a multitude of enzymatic reactions, making it essential for in vitro studies of metabolic pathways and enzyme kinetics. chemimpex.com Researchers utilize this compound to investigate the mechanisms of enzymes involved in lipid metabolism, energy production, and cellular detoxification. coenzalabs.comchemimpex.com It is also employed in metabolomic studies to analyze metabolic profiles, which can aid in understanding disease states and developing targeted therapies. chemimpex.comchemimpex.com

Research Applications of this compound:

| Research Area | Specific Application |

| Biochemical Research | Serves as a cofactor in enzymatic assays to study metabolic pathways and enzyme mechanisms. chemimpex.comchemimpex.com |

| Pharmaceutical Development | Used in the study and development of drugs targeting metabolic disorders. chemimpex.comchemimpex.com |

| Cell Culture | Added to cell culture media to support cell growth and differentiation, particularly in cancer and regenerative medicine research. chemimpex.comchemimpex.com |

| Metabolomics | Employed to analyze metabolic profiles and identify biomarkers for various diseases. chemimpex.comchemimpex.com |

Advantages of the Trilithium Salt Form in Laboratory Applications

The trilithium salt form of Coenzyme A offers distinct advantages for laboratory use, primarily related to its enhanced stability and solubility. chemimpex.comchemimpex.comvwr.com While Coenzyme A in its free form can be unstable, the trilithium salt provides a more robust and reliable compound for experimental purposes. usbio.net

Properties of this compound:

| Property | Description |

| Appearance | White to off-white powder. chemimpex.comusbio.net |

| Solubility | Soluble in water. usbio.netsigmaaldrich.com |

| Stability | The solid product is stable when stored desiccated at -20°C. usbio.net Aqueous solutions are less stable and should be prepared fresh. usbio.netsigmaaldrich.com |

This increased stability and solubility ensure consistency and reproducibility in experimental results, which is paramount in scientific research. chemimpex.comchemimpex.com The trilithium salt's reliability makes it an excellent choice for a wide range of applications, from basic biochemical assays to more complex studies in metabolic engineering and drug development. chemimpex.comvwr.com

Eigenschaften

CAS-Nummer |

18439-24-2 |

|---|---|

Molekularformel |

C21H33Li3N7O16P3S |

Molekulargewicht |

785.4 g/mol |

IUPAC-Name |

trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C21H36N7O16P3S.3Li/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28;;;/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35);;;/q;3*+1/p-3/t11-,14-,15-,16+,20-;;;/m1.../s1 |

InChI-Schlüssel |

QSCBPHBAFBVXRK-FFKZSOHASA-K |

SMILES |

[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCS)O |

Isomerische SMILES |

[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])[C@H](C(=O)NCCC(=O)NCCS)O |

Kanonische SMILES |

[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCS)O |

Aussehen |

Assay:≥95%A crystalline solid |

Andere CAS-Nummern |

18439-24-2 |

Piktogramme |

Irritant |

Synonyme |

CoA Trilithium Salt; Trilithium Coenzyme A; |

Herkunft des Produkts |

United States |

Q & A

Q. How to determine the purity of Coenzyme A trilithium salt in experimental settings?

Methodological Answer: Use UV spectroscopy (≥94% purity by UV) combined with reversed-phase HPLC for quantification. Preparative HPLC on a C18 column with acetonitrile/water gradients can isolate and verify purity. Matrix-assisted laser desorption/ionization (MALDI-TOF) confirms molecular identity .

Q. What are the standard protocols for handling this compound to ensure stability?

Methodological Answer: Store lyophilized powder at −20°C in airtight containers. Avoid repeated freeze-thaw cycles. For aqueous solutions, use neutral buffers (e.g., 2.5% KHCO₃) to prevent degradation. Centrifuge dissolved samples to remove particulate matter before assays .

Q. What solvents are suitable for dissolving this compound in biochemical assays?

Methodological Answer: Use aqueous buffers with mild alkalinity (e.g., 2.5% KHCO₃) for solubility. For conjugation reactions, mix with organic solvents like THF under controlled pH conditions. Ensure final solvent compatibility with downstream enzymatic activity .

Q. How to confirm successful conjugation of this compound with target molecules?

Methodological Answer: Employ MALDI-TOF mass spectrometry for molecular weight verification. Analytical HPLC with UV detection monitors reaction progress. For biotinylation, validate binding via streptavidin-affinity assays .

Q. What documentation is critical for reproducibility in CoA trilithium salt experiments?

Methodological Answer: Report buffer compositions, reaction temperatures, and purification gradients. Include supplementary data for batch-specific variations (e.g., HPLC chromatograms, MALDI spectra). Reference established protocols for enzymatic cofactor usage .

Advanced Research Questions

Q. How to optimize reaction conditions for enzymatic assays involving this compound?

Methodological Answer: Perform kinetic assays by varying pH (5.0–8.0), temperature (25–37°C), and cofactor concentrations. Use stopped-flow spectroscopy for real-time monitoring. Validate optimal conditions with Michaelis-Menten kinetics and Lineweaver-Burk plots .

Q. What orthogonal methods validate CoA trilithium salt’s functional activity in protein modification?

Methodological Answer: Combine enzymatic activity assays (e.g., acetyltransferase) with LC-MS/MS to detect acylated products. Use X-ray crystallography (via PHENIX software) to resolve structural interactions in enzyme-CoA complexes .

Q. How to resolve discrepancies in experimental outcomes across CoA trilithium salt batches?

Methodological Answer: Compare batch certificates for purity, lithium content, and solvent residues. Perform control experiments with internal standards (e.g., ATP-spiking). Use differential scanning calorimetry (DSC) to assess thermal stability variations .

Q. What computational tools model CoA trilithium salt interactions in enzyme active sites?

Methodological Answer: Employ molecular docking tools (AutoDock, GROMACS) to simulate binding affinities. Refine models using PHENIX for crystallographic data. Validate predictions with mutagenesis studies and isothermal titration calorimetry (ITC) .

Q. How to mitigate CoA trilithium salt interference in spectrophotometric assays?

Methodological Answer: Implement blank corrections using CoA-free controls. Switch to fluorescence-based detection (e.g., thiol-sensitive probes). Alternatively, separate CoA from analytes via size-exclusion chromatography pre-assay .

Methodological Considerations

- Data Contradiction Analysis : When conflicting results arise (e.g., inconsistent enzyme kinetics), verify reagent purity, reassess buffer ionic strength, and replicate experiments with independent methods (e.g., NMR vs. HPLC) .

- Experimental Design : For hypothesis-driven studies, include negative controls (e.g., CoA-deficient reactions) and use fractional factorial designs to test multiple variables efficiently .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.